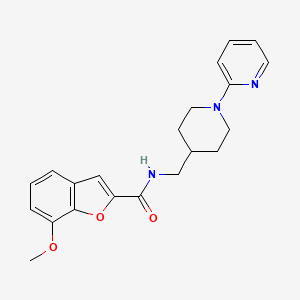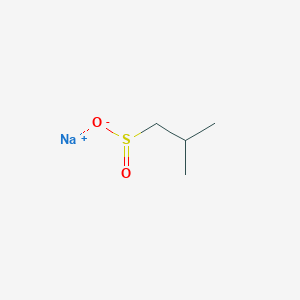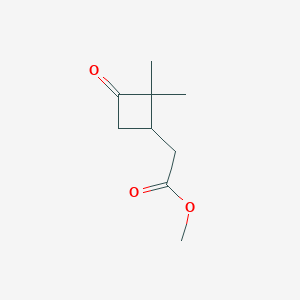![molecular formula C16H12ClN3O3 B2488313 [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate CAS No. 926127-67-5](/img/structure/B2488313.png)
[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate is a chemical compound that has been used in scientific research for various purposes. This compound is also known as CPO or TAK-659 and has been studied extensively due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate involves the inhibition of BTK activity. BTK is a key enzyme involved in B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. BTK inhibition leads to the inhibition of downstream signaling pathways such as the PI3K/AKT and NF-κB pathways, which are involved in cell survival and proliferation. In addition, BTK inhibition also leads to the activation of apoptotic pathways, which can induce cell death in cancer cells.
Biochemical and Physiological Effects
[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation and survival of cancer cells such as CLL and MCL. It has also been shown to enhance the activity of immune cells such as T-cells and natural killer cells, which can help in the treatment of solid tumors and autoimmune diseases. In addition, it has been shown to have anti-inflammatory effects, which can be beneficial in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate in lab experiments include its high potency and selectivity for BTK inhibition, which can lead to effective treatment of B-cell malignancies and autoimmune diseases. It also has a favorable pharmacokinetic profile, which can lead to good oral bioavailability and tissue penetration. The limitations of using [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate in lab experiments include its potential toxicity and off-target effects, which can limit its therapeutic applications.
Direcciones Futuras
There are several future directions for the use of [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate in scientific research. One direction is the development of combination therapies that can enhance the activity of [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate in the treatment of cancer and autoimmune diseases. Another direction is the development of more potent and selective BTK inhibitors that can overcome the limitations of [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate. Finally, the use of [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate in the treatment of other diseases such as viral infections and neurodegenerative diseases is also an area of future research.
Conclusion
[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate is a chemical compound that has been extensively studied for its potential therapeutic applications. Its inhibition of BTK activity has shown promise in the treatment of B-cell malignancies and autoimmune diseases. It has also been shown to have anti-inflammatory effects and enhance the activity of immune cells. While there are limitations to its use, the future directions for its application in scientific research are promising.
Métodos De Síntesis
The synthesis of [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate involves the reaction of 6-chloro-3-pyridinecarboxylic acid with N-(3-cyanophenyl)glycine methyl ester in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is carried out in a suitable solvent such as DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at room temperature or under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain [1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate in a pure form.
Aplicaciones Científicas De Investigación
[1-(3-Cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate has been used in scientific research for various applications such as cancer treatment, immunotherapy, and autoimmune diseases. It has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in B-cell receptor signaling. BTK inhibition has been shown to be effective in treating B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, BTK inhibition has also been shown to enhance the activity of immune cells such as T-cells and natural killer cells, which can help in the treatment of solid tumors and autoimmune diseases.
Propiedades
IUPAC Name |
[1-(3-cyanoanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-10(23-16(22)12-5-6-14(17)19-9-12)15(21)20-13-4-2-3-11(7-13)8-18/h2-7,9-10H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSMUPKDQWPWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C#N)OC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Cyanophenyl)carbamoyl]ethyl 6-chloropyridine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(benzo[b]thiophen-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2488231.png)
![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2488232.png)
![7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B2488235.png)
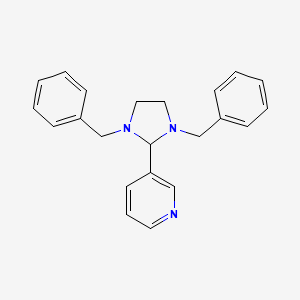
![4-Chloro[1]benzothieno[3,2-d]pyrimidin-2-yl methyl sulfide](/img/structure/B2488241.png)
![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,1'-cyclohexane]-5-ylprop-2-en-1-one](/img/structure/B2488242.png)
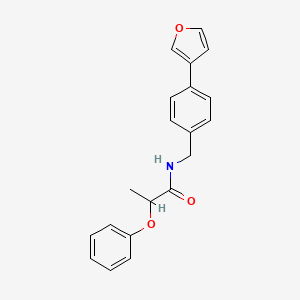
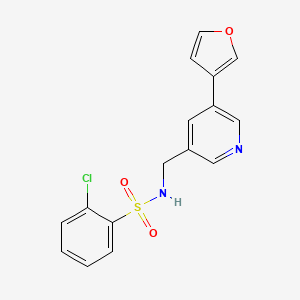
![cis-N-[3-methyl-1-(phenylmethyl)-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B2488247.png)
